1,2,4,5-Tetrathiane
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Overview
Description
1, 2, 4, 5-Tetrathiane, also known as S-tetrathiane, belongs to the class of organic compounds known as tetrathianes. These are organic compounds containing a tetrathiane ring, which is a six-member saturated aliphatic ring made up of four sulfur atoms and two carbon atoms. Within the cell, 1, 2, 4, 5-tetrathiane is primarily located in the cytoplasm. Outside of the human body, 1, 2, 4, 5-tetrathiane can be found in mushrooms. This makes 1, 2, 4, 5-tetrathiane a potential biomarker for the consumption of this food product.
Scientific Research Applications
Synthesis and Reactions
1,2,4,5-Tetrathiane has been extensively studied for its synthetic methods and reactions. Research dating back to 1887 has explored a variety of structures, including spiro systems and compounds with double bonds to the ring. However, methods for constructing asymmetrical structures or stereoisomers are relatively undeveloped. Interest in reductions and ring-size changes is notable in the study of its reactivity (Franek, 1991).
Conformational Studies
Dynamic NMR spectroscopy has been used to determine the conformation of 1,2,4,5-tetrathiane, revealing that the chair form is more stable than the twist form by 1.4 kcal/mol (Susilo & Gmelin, 1982).
Structural and Spectroscopic Properties
Further studies have examined molecular structure, conformation, spectroscopy, and electrochemistry of 1,2,4,5-tetrathianes, highlighting their role in conformation research and as ingredients in natural and artificial aromas (Franek, 1991).
Carbon-Carbon Bond Forming Desulphurisation
The compound has been shown to undergo reactions like carbon-carbon bond forming desulphurisation, a process important in synthetic chemistry (Bannister & Rees, 1989).
Flavor Research and Technical Applications
1,2,4,5-Tetrathiane has interesting applications in flavor research, particularly in soup seasoning, and shows potential in various technical applications. Its thermal properties have also been a subject of study (Hu Wei-bing, 2007).
Raman Spectroscopy in Isomer Determination
Raman spectroscopy has been utilized to determine the configurational isomers of cyclic polysulfides, including 1,2,4,5-tetrathianes. This method helps in distinguishing cis and trans isomers, showcasing the compound's significance in analytical chemistry (Krafft et al., 2007).
properties
CAS RN |
291-22-5 |
---|---|
Molecular Formula |
C2H4S4 |
Molecular Weight |
156.3 g/mol |
IUPAC Name |
1,2,4,5-tetrathiane |
InChI |
InChI=1S/C2H4S4/c1-3-5-2-6-4-1/h1-2H2 |
InChI Key |
VXTWQLLUXWBOGW-UHFFFAOYSA-N |
SMILES |
C1SSCSS1 |
Canonical SMILES |
C1SSCSS1 |
melting_point |
132-133°C |
Other CAS RN |
291-22-5 |
physical_description |
Solid |
synonyms |
1,2,4,5-tetrathiane |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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